REACTION_CXSMILES
|
[Br:1][C:2]1[N:7]=[C:6]([CH2:8][N:9](CC2C=CC(OC)=CC=2OC)[CH:10]=[O:11])[CH:5]=[CH:4][CH:3]=1.C1(OC)C=CC=CC=1>C(O)=O>[Br:1][C:2]1[N:7]=[C:6]([CH2:8][NH:9][CH:10]=[O:11])[CH:5]=[CH:4][CH:3]=1
|
Name
|
N-((6-Bromopyridin-2-yl)methyl)-N-(2,4-dimethoxybenzyl)formamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC(=N1)CN(C=O)CC1=C(C=C(C=C1)OC)OC
|
Name
|
Example 20
|
Quantity
|
830 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at 100% for 8 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
to the residue was added saturated aqueous sodium hydrogen carbonate solution
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (basic silica gel, hexane/ethyl acetate)
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC(=N1)CNC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 279 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |